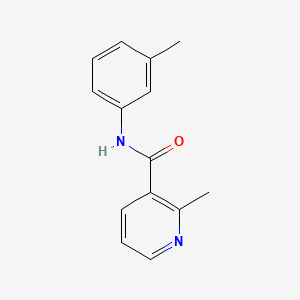
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride typically involves a multi-step process. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the octadecyl group. The final step involves the quaternization of the amine group with benzyl chloride under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The purification process typically involves crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or other strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is utilized in several scientific research fields:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: The compound is used in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of (Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required for protein extraction and other analyses .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(Benzyldimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
93904-69-9 |
|---|---|
Fórmula molecular |
C34H59ClN2O2 |
Peso molecular |
563.3 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C34H59N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26-32-29-33(37)35(34(32)38)27-23-28-36(2,3)30-31-24-20-19-21-25-31;/h19-21,24-25,32H,4-18,22-23,26-30H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CYMKTCNFTODMIO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















